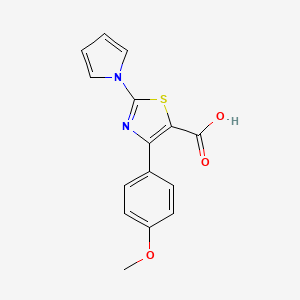
4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1239727-73-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H12N2O3S
- Molecular Weight : 300.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may enhance its antimicrobial potential through mechanisms involving cell wall synthesis inhibition.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. The compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation . In vitro studies demonstrated that derivatives with similar structures can inhibit tumor growth in various cancer cell lines.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example, substituents on the phenyl ring and variations in the pyrrole structure can significantly affect its potency and selectivity against specific biological targets .
Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer effects of thiazole derivatives found that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values around 15 µM .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-6-4-10(5-7-11)12-13(14(18)19)21-15(16-12)17-8-2-3-9-17/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGFCPDSXGONFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















